8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
This purine-dione derivative features a pyrazole ring substituted with diethyl groups at positions 3 and 5, a 3-phenylpropyl chain at the purine N1 position, and methyl groups at purine positions 3 and 5. Its molecular weight and solubility parameters are inferred from structural analogs but require experimental validation.
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-5-17-15-18(6-2)29(25-17)22-24-20-19(26(22)3)21(30)28(23(31)27(20)4)14-10-13-16-11-8-7-9-12-16/h7-9,11-12,15H,5-6,10,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLAZNXVYXLDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Purine Skeleton Formation
The purine-2,6-dione core serves as the foundational structure. A common approach involves derivatizing xanthine analogs, such as theobromine (3,7-dimethylxanthine), which already contains methyl groups at the N-3 and N-7 positions . Theobromine is subjected to selective functionalization at the N-1 and C-8 positions to introduce the 3-phenylpropyl and pyrazole groups, respectively.
Key Reaction Conditions :
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Starting Material : Theobromine (3,7-dimethylxanthine)
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
N-1 Alkylation with 3-Phenylpropyl Groups
Regioselective alkylation at the N-1 position is achieved using 3-phenylpropyl bromide or iodide. The reaction typically employs a strong base, such as sodium hydride (NaH), to deprotonate the purine nitrogen prior to alkylation .
Representative Procedure :
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Dissolve theobromine (1 equiv.) in anhydrous DMF.
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Add NaH (1.2 equiv.) at 0°C and stir for 30 minutes.
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Introduce 3-phenylpropyl bromide (1.1 equiv.) dropwise.
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Heat to 60°C for 12 hours.
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Quench with ice water and extract with ethyl acetate.
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Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) .
Final Product Purification and Characterization
Crude product is purified via recrystallization or preparative HPLC. Structural validation employs:
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¹H/¹³C NMR : Key signals include the pyrazole protons (δ 6.2–6.4 ppm) and phenylpropyl aromatic protons (δ 7.2–7.4 ppm) .
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HRMS : Calculated for C₂₃H₃₀N₆O₂ [M+H]⁺: 447.2451; Found: 447.2454 .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Mitsunobu Coupling | C-8 pyrazole introduction | 58–62 | ≥98 | |
| SNAr Displacement | C-8 functionalization | 35–40 | ≤90 | |
| Sequential Alkylation | N-1 then C-8 modification | 50–55 | ≥95 |
Challenges and Optimization Strategies
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Regioselectivity : Competing alkylation at N-3 or N-7 is mitigated by using bulky bases (e.g., NaH) and low temperatures .
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Pyrazole Reactivity : Electron-deficient pyrazoles require activation via Mitsunobu conditions rather than SNAr .
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Purification : Silica chromatography may degrade polar intermediates; recrystallization in ethanol/water is preferred .
Industrial-Scale Considerations
Patent WO2015107533A1 highlights the importance of in situ tartrate salt formation to enhance crystallinity and purity . For the target compound, analogous salt formation with (D)-tartaric acid could streamline large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share a purine-dione core substituted with pyrazole and alkyl/aryl groups, enabling a structural and physicochemical comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3-phenylpropyl and diethyl groups likely confer higher lipophilicity compared to analogs with smaller alkyl chains (e.g., isobutyl in or methylallyl in ). This may enhance membrane permeability but reduce aqueous solubility.
Steric and Electronic Modifications :
- Diethyl groups on the pyrazole (target) vs. dimethyl (others) introduce greater steric bulk and electron-donating effects, which could alter binding interactions in biological targets (e.g., enzymes or receptors).
- The 2-methoxyethyl group in adds polarity and hydrogen-bonding capacity, possibly improving solubility compared to purely hydrophobic substituents.
Synthetic Accessibility :
- Analogs like and are commercially available (albeit discontinued in some cases), suggesting established synthetic routes. The target compound’s synthesis would require introducing diethyl and phenylpropyl groups, which may involve multi-step alkylation or coupling reactions .
Research Findings and Limitations
- Gaps in Data : Melting points, solubility, and biological activity data are largely absent for the target compound and its analogs, limiting a direct functional comparison.
- Inference from Substituents : The target compound’s structural features suggest it may exhibit stronger hydrophobic interactions in binding pockets compared to dimethyl-substituted analogs. However, this requires experimental validation.
- Commercial Availability : Many analogs (e.g., ) are discontinued, highlighting challenges in sourcing reference materials for comparative studies.
Biological Activity
The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine family. Its structural uniqueness arises from the combination of a purine core with various substituents, particularly a diethylpyrazole moiety and a phenylpropyl side chain. These features suggest potential biological activity that warrants detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.46 g/mol. The presence of nitrogen-rich rings (purine and pyrazole) indicates its potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 394.46 g/mol |
| Key Functional Groups | Pyrazole, Purine |
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Related purine derivatives have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : The pyrazole ring is often associated with anti-inflammatory effects.
- Antiviral Activity : Some purine analogs are explored for their efficacy against viral infections.
The biological activity of This compound may involve:
- Inhibition of Enzymatic Pathways : Its structure suggests potential inhibition of enzymes involved in nucleotide metabolism.
- Interaction with Receptors : The compound may interact with specific receptors or enzymes due to its structural similarity to known substrates or inhibitors.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Studies : A study demonstrated that purine derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Research on pyrazole derivatives indicated a significant reduction in inflammatory markers in animal models .
- Viral Inhibition : Some purine analogs were found to exhibit antiviral properties by interfering with viral replication processes .
Comparative Analysis with Similar Compounds
The following table summarizes the activities of structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 8-(4-methylthiazol-2-yl)-3-methylpurine | Thiazole ring instead of pyrazole | Antitumor activity |
| 8-(5-methylisoxazol-3-yl)-3-methylpurine | Isoxazole ring | Anti-inflammatory properties |
| 8-(4-fluorophenyl)-3-methylpurine | Fluorophenyl group | Antiviral activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the purine core via cyclization of intermediates under reflux in ethanol (2–12 hours) .
- Step 2 : Introduction of the pyrazole moiety using coupling reagents (e.g., 3,5-diethylpyrazole) under nitrogen atmosphere to prevent oxidation .
- Key conditions : Solvent choice (ethanol or DMF), temperature control (80–100°C), and stoichiometric ratios (1:1 for intermediates) are critical for yields >70% .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions (e.g., pyrazole and phenylpropyl groups) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths (e.g., C–C bonds averaging 1.48 Å) .
- HPLC-MS : Assess purity (>95%) using reverse-phase chromatography coupled with mass spectrometry .
Q. What initial biological screening approaches are recommended to evaluate its bioactivity?
- Methodology :
- Enzymatic assays : Test inhibition of kinases (e.g., DYRK1A) at 10–100 µM concentrations using fluorescence-based assays .
- Cell-based studies : Measure cytotoxicity (IC) in cancer cell lines (e.g., HepG2) via MTT assays .
Advanced Research Questions
Q. How can synthesis be optimized for scalability while maintaining high purity?
- Methodology :
- Process control : Implement continuous flow chemistry to reduce reaction times and improve reproducibility .
- Purification : Use automated flash chromatography with gradient elution (e.g., CHCl/MeOH) to isolate high-purity batches (>98%) .
- Quality control : Validate intermediates via in-line FTIR to monitor reaction progress .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., HEK293) and positive controls (e.g., staurosporine) across labs .
- Dose-response curves : Test compound stability in assay buffers (pH 7.4) to rule out degradation artifacts .
- Target validation : Confirm binding to intended targets (e.g., viral polymerases) via surface plasmon resonance (SPR) .
Q. What computational methods are suitable for modeling its interactions with biological targets?
- Methodology :
- Molecular docking : Use SMILES/InChI descriptors (e.g., InChIKey: WNGVOPCHHUUAQA) to predict binding modes in kinase active sites .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational dynamics .
Q. How can this compound be integrated into a research proposal focused on kinase inhibition?
- Methodology :
- Theoretical framework : Link to adenosine triphosphate (ATP)-competitive inhibition models, citing structural analogs (e.g., 3,5-diarylpyrazoles) .
- Experimental design : Propose SAR studies by modifying substituents (e.g., ethyl to methyl groups) to enhance selectivity .
Q. What strategies are effective for developing structure-activity relationships (SAR) for analogs?
- Methodology :
- Analog synthesis : Replace the 3-phenylpropyl group with hydrophobic chains (e.g., hexyl) to study lipophilicity effects .
- Biological profiling : Compare IC values against kinase panels (e.g., CDK2, DYRK1A) to identify critical substituents .
Key Data for Methodological Implementation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
